molecular formula C5H4KN3O4 B12967059 Potassium 2-(4-nitro-1H-pyrazol-1-yl)acetate

Potassium 2-(4-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B12967059
M. Wt: 209.20 g/mol
InChI Key: FIYZXBDEYWLXGD-UHFFFAOYSA-M
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Description

Potassium 2-(4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a nitro group at the 4-position of the pyrazole ring and a potassium salt of the acetate group attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(4-nitro-1H-pyrazol-1-yl)acetate typically involves the following steps:

    Nitration of Pyrazole: The starting material, pyrazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Acetylation: The nitrated pyrazole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-nitro-1H-pyrazol-1-yl)acetic acid.

    Formation of Potassium Salt: The final step involves neutralizing the acetic acid derivative with potassium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(4-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

    Oxidation: The pyrazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 2-(4-amino-1H-pyrazol-1-yl)acetate.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives with different functional groups.

Scientific Research Applications

Potassium 2-(4-nitro-1H-pyrazol-1-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates with anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as energetic materials and polymers with specific properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Potassium 2-(4-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-(4-nitro-1H-pyrazol-1-yl)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both the nitro group and the acetate group allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

Molecular Formula

C5H4KN3O4

Molecular Weight

209.20 g/mol

IUPAC Name

potassium;2-(4-nitropyrazol-1-yl)acetate

InChI

InChI=1S/C5H5N3O4.K/c9-5(10)3-7-2-4(1-6-7)8(11)12;/h1-2H,3H2,(H,9,10);/q;+1/p-1

InChI Key

FIYZXBDEYWLXGD-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NN1CC(=O)[O-])[N+](=O)[O-].[K+]

Origin of Product

United States

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